molecular formula C5H8N2O4S3 B14222931 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole CAS No. 828934-77-6

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole

Katalognummer: B14222931
CAS-Nummer: 828934-77-6
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: QCDNQUYUMONDRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole is a chemical compound characterized by the presence of methanesulfonyl groups and a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. Methanesulfonyl chloride can be synthesized by the liquid-phase reaction of methane with sulfuryl chloride (SO2Cl2) in the presence of a free radical initiator and a promoter using concentrated sulfuric acid as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thiadiazole compounds.

Wissenschaftliche Forschungsanwendungen

5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole include other thiadiazole derivatives and sulfonyl-containing compounds. Examples include:

  • 1,2,4-Thiadiazole-3,5-dithiol
  • 5-(Methylsulfonyl)-1,2,4-thiadiazole
  • 3-(Methanesulfonyl)-1,2,4-thiadiazole

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of multiple methanesulfonyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

828934-77-6

Molekularformel

C5H8N2O4S3

Molekulargewicht

256.3 g/mol

IUPAC-Name

5-methylsulfonyl-3-(methylsulfonylmethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C5H8N2O4S3/c1-13(8,9)3-4-6-5(12-7-4)14(2,10)11/h3H2,1-2H3

InChI-Schlüssel

QCDNQUYUMONDRE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=NSC(=N1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.